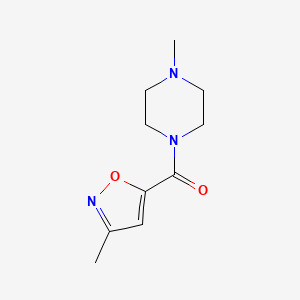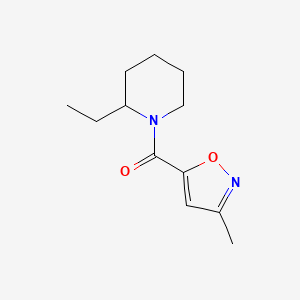
2-ethyl-4-methyl-1H-imidazol-1-yl (4-methylphenyl) sulfone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethyl-4-methyl-1H-imidazol-1-yl (4-methylphenyl) sulfone, also known as EIMS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-ethyl-4-methyl-1H-imidazol-1-yl (4-methylphenyl) sulfone is not fully understood, but it is believed to work by scavenging free radicals and inhibiting oxidative stress. It has also been shown to modulate various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in inflammation and cell survival.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including reducing oxidative stress, inflammation, and cell damage. It has also been shown to improve mitochondrial function, enhance cognitive function, and protect against neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-ethyl-4-methyl-1H-imidazol-1-yl (4-methylphenyl) sulfone is its ability to scavenge free radicals and protect against oxidative stress. It is also relatively stable and easy to synthesize. However, one limitation is its poor solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several possible future directions for research on 2-ethyl-4-methyl-1H-imidazol-1-yl (4-methylphenyl) sulfone. One area of interest is its potential use as a therapeutic agent for various diseases, including neurodegenerative disorders and diabetes. Another area of research is its potential use as a food preservative or antioxidant in the food industry. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion
In conclusion, this compound is a promising chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its ability to scavenge free radicals and protect against oxidative stress makes it a valuable tool for studying various diseases and developing new therapies. However, further research is needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
2-ethyl-4-methyl-1H-imidazol-1-yl (4-methylphenyl) sulfone can be synthesized through a multistep process starting with the reaction of 4-methylbenzenesulfonyl chloride with 2-ethyl-4-methylimidazole in the presence of a base. The resulting intermediate is then treated with a reducing agent, such as sodium borohydride, to obtain the final product.
Aplicaciones Científicas De Investigación
2-ethyl-4-methyl-1H-imidazol-1-yl (4-methylphenyl) sulfone has been extensively studied for its potential use as a radical scavenger, antioxidant, and anti-inflammatory agent. It has also been investigated for its ability to protect against oxidative stress and reduce cell damage in various disease models, including Alzheimer's disease, Parkinson's disease, and diabetes.
Propiedades
IUPAC Name |
2-ethyl-4-methyl-1-(4-methylphenyl)sulfonylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-4-13-14-11(3)9-15(13)18(16,17)12-7-5-10(2)6-8-12/h5-9H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPOHCXOSFPTUCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CN1S(=O)(=O)C2=CC=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7478248.png)

methanone](/img/structure/B7478270.png)




![2-[(4-benzhydrylpiperazin-1-yl)methyl]-1H-benzimidazole](/img/structure/B7478316.png)

![N-cyclopropyl-4,5,6,7-tetrahydro-1-benzo[b]thiophene-3-carboxamide](/img/structure/B7478328.png)
![N-[3-(2,6-dimethylpiperidin-1-yl)propyl]-3-(2-fluorophenyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7478338.png)
![4-{[3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine](/img/structure/B7478339.png)
![N-(4-ethylbenzyl)-11-oxo-2,3,4,11-tetrahydro-1H-pyrido[2,1-b]quinazoline-6-carboxamide](/img/structure/B7478346.png)
![N-{3-[benzyl(methyl)amino]propyl}-4H-thieno[3,2-c]chromene-2-carboxamide](/img/structure/B7478366.png)